Cas no 2248175-86-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral N-protected amino acid derivative, commonly utilized in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, ensuring selective reactivity during coupling reactions. The isoindoline-1,3-dione (phthalimide) moiety serves as an efficient activating group for carboxylate intermediates, facilitating amide bond formation under mild conditions. This compound is particularly valuable for its stereochemical purity (R-configuration) and stability under standard synthetic conditions. Its well-defined structure makes it suitable for controlled stepwise peptide elongation, offering high yields and minimal racemization risks in solid-phase and solution-phase syntheses.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure
2248175-86-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
CAS No:2248175-86-0
MF:C17H20N2O6
MW:348.350504875183
CID:6327199
PubChem ID:165725435
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • 2248175-86-0
    • EN300-6518529
    • Inchi: 1S/C17H20N2O6/c1-5-12(18-16(23)24-17(2,3)4)15(22)25-19-13(20)10-8-6-7-9-11(10)14(19)21/h6-9,12H,5H2,1-4H3,(H,18,23)/t12-/m1/s1
    • InChI Key: PXHKOUZCMQATGS-GFCCVEGCSA-N
    • SMILES: O(C(N[C@@H](C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 348.13213636g/mol
  • Monoisotopic Mass: 348.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate (CAS: 2248175-86-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate (CAS: 2248175-86-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione scaffold and tert-butoxycarbonyl (Boc) protected amino acid moiety, serves as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Recent studies have explored its applications in peptide synthesis, prodrug development, and targeted drug delivery systems.

One of the key areas of research involving this compound is its role in the synthesis of peptide-based therapeutics. The Boc-protected amino acid group facilitates controlled coupling reactions, enabling the construction of complex peptide sequences with high precision. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of cyclic peptides with enhanced stability and bioavailability. The researchers reported that the isoindole-1,3-dione moiety contributed to improved resistance against enzymatic degradation, making it a promising candidate for the development of orally administered peptide drugs.

In addition to its applications in peptide synthesis, recent investigations have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate in prodrug design. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 explored its use as a prodrug linker for the targeted release of anticancer agents. The researchers designed a series of prodrugs by conjugating the compound with cytotoxic payloads, such as doxorubicin and paclitaxel. The results indicated that the prodrugs exhibited selective activation in tumor microenvironments, leading to reduced systemic toxicity and enhanced therapeutic efficacy.

Furthermore, advancements in analytical techniques have enabled a deeper understanding of the compound's physicochemical properties. A recent study employing nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provided detailed insights into its structural stability and reactivity under various conditions. These findings are critical for optimizing its use in large-scale pharmaceutical manufacturing and ensuring consistent product quality.

Despite these promising developments, challenges remain in the widespread adoption of this compound. Issues such as scalability of synthesis, cost-effectiveness, and regulatory compliance need to be addressed. However, ongoing research efforts, including collaborations between academia and industry, are expected to overcome these hurdles and unlock the full potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate in drug discovery and development.

In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate (CAS: 2248175-86-0) represents a valuable tool in modern pharmaceutical research. Its applications in peptide synthesis, prodrug design, and targeted drug delivery underscore its versatility and potential to address unmet medical needs. Future studies should focus on optimizing its synthetic routes and expanding its therapeutic applications to fully realize its benefits.

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